molecular formula C17H17N3O4S2 B2785059 4-((3-(3,4-Dimethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide CAS No. 1008215-09-5

4-((3-(3,4-Dimethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide

Katalognummer B2785059
CAS-Nummer: 1008215-09-5
Molekulargewicht: 391.46
InChI-Schlüssel: DTPHLHXUTCCPTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((3-(3,4-Dimethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide, commonly known as DMTS, is a sulfonamide compound that has been extensively studied for its potential use as an anticancer agent. DMTS has shown promising results in preclinical studies and has been shown to inhibit the growth of various cancer cell lines.

Detaillierte Synthesemethode

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-((3-(3,4-Dimethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide' involves the reaction of 3-(3,4-dimethylphenyl)-2,4-dioxothiazolidine-5-carboxylic acid with 4-aminobenzenesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product.

Starting Materials
3-(3,4-dimethylphenyl)-2,4-dioxothiazolidine-5-carboxylic acid, 4-aminobenzenesulfonamide, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), sodium borohydride

Reaction
Step 1: 3-(3,4-dimethylphenyl)-2,4-dioxothiazolidine-5-carboxylic acid is dissolved in a suitable solvent such as dichloromethane or dimethylformamide (DMF)., Step 2: To the solution, 4-aminobenzenesulfonamide, DCC, and DMAP are added and the reaction mixture is stirred at room temperature for several hours., Step 3: The reaction progress is monitored by TLC or HPLC., Step 4: Once the reaction is complete, the solvent is evaporated and the resulting crude product is purified by column chromatography using a suitable eluent such as a mixture of dichloromethane and methanol., Step 5: The purified intermediate is dissolved in a suitable solvent such as methanol or ethanol., Step 6: To the solution, sodium borohydride is added slowly with stirring at room temperature., Step 7: The reaction progress is monitored by TLC or HPLC., Step 8: Once the reaction is complete, the solvent is evaporated and the resulting crude product is purified by column chromatography using a suitable eluent such as a mixture of dichloromethane and methanol., Step 9: The final product is obtained as a white solid and characterized by various spectroscopic techniques such as NMR and mass spectrometry.

Wirkmechanismus

The mechanism of action of DMTS is not fully understood, but it is thought to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many different types of cancer and is involved in the regulation of the tumor microenvironment. By inhibiting the activity of CAIX, DMTS may disrupt the tumor microenvironment and inhibit the growth and metastasis of cancer cells.

Biochemische Und Physiologische Effekte

DMTS has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and sensitize cancer cells to chemotherapy and radiation therapy. DMTS has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to modulate the immune system.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of DMTS for lab experiments is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a useful tool for studying cancer biology and for developing new cancer therapies. However, one limitation of DMTS is its potential toxicity, which can make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on DMTS. One area of interest is the development of new formulations and delivery methods for DMTS, which could improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to DMTS therapy. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of DMTS in humans.

Wissenschaftliche Forschungsanwendungen

DMTS has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, prostate cancer, and colon cancer. DMTS has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Eigenschaften

IUPAC Name

4-[[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-10-3-6-13(9-11(10)2)20-16(21)15(25-17(20)22)19-12-4-7-14(8-5-12)26(18,23)24/h3-9,15,19H,1-2H3,(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPHLHXUTCCPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-(3,4-Dimethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.